1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol, also known as trans-2-[(2,3-dimethylphenyl)amino]cyclobutan-1-ol, is a compound with the molecular formula and a molecular weight of 191.27 g/mol. This compound features a cyclobutane ring, which contributes to its unique properties and potential applications in various fields of research. The compound is classified as an amine and an alcohol due to the presence of an amino group and a hydroxyl group in its structure.
The synthesis of 1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol can be approached through several methods:
The molecular structure of 1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol can be described as follows:
CC1=C(C(=CC=C1)NC2CCC2O)C
GKARKNVHFRRVKD-VXGBXAGGSA-N
The compound features a cyclobutane ring fused with a dimethylphenyl amino group and a hydroxymethyl substituent. The presence of these groups contributes to its structural rigidity and potential for intramolecular interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.27 g/mol |
InChI | InChI=1S/C12H17NO/c1-8-4-3-5-10(9(8)2)13-11-6-7-12(11)14/h3-5,11-14H,6-7H2,1-2H3/t11-,12-/m1/s1 |
Canonical SMILES | CC1=C(C(=CC=C1)NC2CCC2O)C |
The compound can undergo various chemical reactions due to its functional groups:
Research has indicated that cyclobutane-containing compounds often exhibit unique reactivity patterns due to their strained ring systems, making them valuable intermediates in organic synthesis .
The physical properties include:
Key chemical properties include:
The purity of commercially available samples is often around 95%, indicating high quality for research applications.
1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4